(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one
Description
The compound (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one is a complex bicyclic organic molecule featuring a 15-membered macrocyclic framework with a 5-oxabicyclo[11.3.0] core. Its structure includes conjugated diene systems (2Z,10Z), hydroxyl groups at positions 14 and 16, and a 2-phenylethyl substituent at position 2. The ketone at position 6 contributes to its electrophilic reactivity.
Properties
Molecular Formula |
C23H30O4 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |
InChI |
InChI=1S/C23H30O4/c24-21-16-22(25)20-15-14-18(13-12-17-8-4-3-5-9-17)27-23(26)11-7-2-1-6-10-19(20)21/h1,3-6,8-9,14-15,18-22,24-25H,2,7,10-13,16H2/b6-1-,15-14- |
InChI Key |
RIBUBQDYGJHEOM-CDRJGENPSA-N |
Isomeric SMILES |
C1C/C=C\CC2C(CC(C2/C=C\C(OC(=O)C1)CCC3=CC=CC=C3)O)O |
Canonical SMILES |
C1CC=CCC2C(CC(C2C=CC(OC(=O)C1)CCC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one typically involves several steps, including the formation of the macrolide ring and the introduction of the hydroxyl and phenylethyl groups. Common synthetic routes may involve:
Formation of the Macrolide Ring: This step often involves the cyclization of a linear precursor molecule. Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to facilitate the formation of the lactone ring.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions. Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are often used.
Addition of the Phenylethyl Group: This step may involve a Friedel-Crafts alkylation reaction, using reagents like aluminum chloride (AlCl3) to attach the phenylethyl group to the macrolide ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help to increase yield and reduce production time. Additionally, purification methods such as chromatography and crystallization are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes. Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted macrolides
Scientific Research Applications
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a subject of interest in biochemical research.
Medicine: Investigated for its potential therapeutic effects. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals. Its complex structure and reactivity make it a valuable compound in industrial applications.
Mechanism of Action
The mechanism of action of (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one involves its interaction with specific molecular targets. The hydroxyl groups and the phenylethyl substituent allow it to form hydrogen bonds and hydrophobic interactions with proteins and other macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s bicyclic framework and functional groups invite comparisons with other oxygen- and nitrogen-containing heterocycles. Key examples from the evidence include:
- Bicyclic Systems : The target’s [11.3.0] system is larger than the [3.2.0] bicyclo frameworks in β-lactams (), which may reduce ring strain but limit membrane permeability compared to smaller systems .
- Functional Groups : The 2-phenylethyl group enhances lipophilicity, akin to phenyl substituents in and , while hydroxyl groups may confer hydrogen-bonding capacity similar to coumarin derivatives .
Lumping Strategy for Comparative Modeling ()
The lumping approach groups compounds with similar functional groups or reactivity. For example:
- Hydroxyl/Ketone Grouping : The target could be lumped with coumarin derivatives () due to shared hydroxyl and carbonyl motifs, enabling predictive modeling of oxidation or degradation pathways .
- Aromatic Substituents : The 2-phenylethyl group aligns with phenyl-containing compounds in and , suggesting shared pharmacokinetic behaviors (e.g., CYP450 metabolism) .
Biological Activity
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 282.34 g/mol
- IUPAC Name : (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one
The bicyclic structure contributes to its unique properties and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the growth of various bacterial strains. The specific compound may act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Bacillus subtilis | 12 | 100 |
Antioxidant Activity
Antioxidant assays suggest that (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one may exhibit significant free radical scavenging activity. This property is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
Anti-inflammatory Effects
Preliminary studies indicate that this compound might possess anti-inflammatory properties by modulating cytokine production. In vitro experiments have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.
The exact mechanism of action for (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one remains to be fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Scavenging Free Radicals : The presence of hydroxyl groups suggests potential for hydrogen donation to free radicals.
- Cytokine Modulation : Interaction with signaling pathways related to inflammation may alter cytokine release.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of similar bicyclic compounds against multidrug-resistant bacterial strains demonstrated promising results, suggesting potential clinical applications in treating infections where traditional antibiotics fail.
- Case Study on Anti-inflammatory Properties : Research involving animal models showed that administration of the compound led to reduced swelling and pain in inflammatory conditions, indicating its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
